1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Medicinal Chemistry Chemical Biology Building Block Sourcing

Choose this building block for its unique -CF2H group, a lipophilic hydrogen-bond donor that acts as a bioisostere, enhancing membrane permeability and metabolic stability over non-fluorinated analogs. The Boc protection and quaternary α-carbon enable direct solid-phase peptide synthesis and restrict conformation to resist proteolysis, making it superior for designing stable, potent peptidomimetics and small-molecule inhibitors.

Molecular Formula C13H21F2NO4
Molecular Weight 293.311
CAS No. 2230798-93-1
Cat. No. B2372331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid
CAS2230798-93-1
Molecular FormulaC13H21F2NO4
Molecular Weight293.311
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC(CC1)C(F)F)C(=O)O
InChIInChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-13(10(17)18)6-4-8(5-7-13)9(14)15/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyOQCVZDFTQJYTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 2230798-93-1): A Protected Cyclic α,α-Disubstituted Amino Acid Building Block


1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 2230798-93-1) is a synthetic, non-proteinogenic amino acid derivative. It belongs to the class of Boc-protected, α,α-disubstituted cyclohexane amino acids and is characterized by a molecular formula of C13H21F2NO4 and a molecular weight of 293.31 g/mol . The compound integrates a tert-butoxycarbonyl (Boc) amine-protecting group, a free carboxylic acid, and a 4-difluoromethyl (-CF2H) substituent on the cyclohexane ring. The -CF2H group is recognized in medicinal chemistry as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups [1]. This protected amino acid serves primarily as a versatile building block for the synthesis of fluorinated peptidomimetics and small-molecule drug candidates where modulation of lipophilicity, hydrogen-bonding capacity, and metabolic stability is critical .

Why 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Cyclohexane Amino Acid Building Blocks


Substitution of this specific building block with a non-fluorinated analog (e.g., Boc-1-aminocyclohexane-1-carboxylic acid) or a regioisomer (e.g., CAS 3017270-65-1) is not equivalent because the 4-difluoromethyl group fundamentally alters the physicochemical and pharmacological profile of any downstream molecule. The -CF2H moiety acts as a lipophilic hydrogen-bond donor, capable of engaging in interactions that are structurally and electronically distinct from a simple C-H bond [1]. Published systematic studies on functionalized gem-difluorinated cycloalkanes demonstrate that introducing fluorine atoms into a cyclohexane scaffold predictably decreases the pKa of proximal acidic groups, modulates LogP, and can improve metabolic stability relative to non-fluorinated counterparts [2]. Furthermore, altering the relative positions of the amino/carboxyl and difluoromethyl groups on the ring (i.e., using a regioisomer) changes the spatial orientation of key pharmacophoric elements, which can critically impact target binding and selectivity. These quantitative differences mean that a 'generic' substitution without re-optimization of a lead series is scientifically unsound.

Quantitative Differentiation Evidence for 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid (2230798-93-1)


Regioisomeric Differentiation: Separation of Amino/Carboxyl and Difluoromethyl Groups on the Cyclohexane Ring

The target compound 2230798-93-1 is the 1-amino-4-difluoromethyl regioisomer, which is structurally distinct from the 4-amino-1-difluoromethyl regioisomer (CAS 3017270-65-1). In 2230798-93-1, the Boc-protected amino group and the carboxylic acid are both attached to the 1-position of the cyclohexane ring, creating a conformationally constrained α,α-disubstituted amino acid scaffold. The difluoromethyl group is positioned at the 4-position. This contrasts with CAS 3017270-65-1, where the difluoromethyl group is at the 1-position alongside the carboxylic acid, and the Boc-amino group is at the 4-position [1]. This regioisomeric difference is critical: the 1,1-disubstitution pattern of the target compound provides a quaternary α-carbon center, which restricts conformational freedom and enhances proteolytic stability when incorporated into peptides, whereas the regioisomer offers an entirely different spatial presentation of functional groups.

Medicinal Chemistry Chemical Biology Building Block Sourcing

Predicted Lipophilicity Shift Driven by the 4-Difluoromethyl Substituent vs. Non-Fluorinated Analog

Introduction of the difluoromethyl group modifies the lipophilicity of the cyclohexane amino acid scaffold. The target compound has a predicted LogP of 2.79 . In contrast, the non-fluorinated analog, Boc-1-aminocyclohexane-1-carboxylic acid (CAS 115951-16-1), has a reported ACD/LogP of 2.29 . This represents a moderate but significant increase in calculated lipophilicity (ΔLogP ≈ +0.5) for the fluorinated building block. This observation aligns with broader class-level findings: the -CF2H group can act as a more lipophilic bioisostere of OH groups, although its effect relative to an unsubstituted C-H is context-dependent [1].

Drug Design Physicochemical Profiling Peptidomimetics

Acidity Modulation of the Carboxylic Acid Group via Geminal Fluorination: Class-Level Inference for pKa Shifts

A systematic 2022 study on gem-difluorinated cycloalkanes quantified the effect of fluorination on the acidity of appended carboxylic acid groups. The introduction of a gem-CF2 group into cycloalkane scaffolds was found to decrease the pKa of a proximal carboxylic acid by 0.3–0.5 units, driven by the inductive electron-withdrawing effect of the fluorine atoms [1]. For the specific case of cyclic α-amino acids, the Mykhailiuk et al. (2013) study comparing 1-amino-4,4-difluorocyclohexanecarboxylic acid to its non-fluorinated analog reported a decrease in the carboxylic acid pKa from 2.9 to 2.6 (ΔpKa = -0.3) and a substantial decrease in the ammonium pKa from 10.5 to 9.3 (ΔpKa = -1.2) [2]. While these data are for gem-difluoro analogs rather than the difluoromethyl-substituted compound, the underlying inductive effect is consistent and supports an expectation of measurable acidity enhancement for the target compound relative to its non-fluorinated counterpart.

Physicochemical Properties Lead Optimization pKa Tuning

Metabolic Stability Advantage of Fluorinated Cyclohexane Motifs Over Non-Fluorinated Counterparts

In a comprehensive evaluation of functionalized gem-difluorinated cycloalkanes, metabolic stability was compared to that of non-fluorinated and acyclic counterparts. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives [1]. This finding supports the strategic incorporation of fluorinated cyclohexane building blocks to mitigate metabolic liabilities in drug candidates. The 4,4-difluorocyclohexane motif, closely related to the target compound's 4-difluoromethylcyclohexane scaffold, has been specifically cited as a design element to address metabolic instability in preclinical candidates, including neurokinin-2 antagonists and bradykinin B1 antagonists [2].

Drug Metabolism Pharmacokinetics In Vitro ADME

Conformational Restriction: α,α-Disubstitution for Enhanced Proteolytic Stability in Peptide Derivatives

The target compound features a quaternary α-carbon center (1,1-disubstitution with Boc-NH and COOH), a structural motif known to restrict backbone conformational freedom. In peptide and foldamer chemistry, α,α-disubstituted amino acids are widely employed to induce turn conformations and to confer resistance to enzymatic degradation . In contrast, a 1,4-disubstituted regioisomer or a non-fluorinated, mono-substituted analog lacks this quaternary center, resulting in greater backbone flexibility and potentially reduced proteolytic stability when incorporated into peptides. The cyclohexane ring further enhances the conformational rigidity compared to acyclic α,α-disubstituted amino acids [1].

Peptide Chemistry Proteolytic Stability Foldamer Design

Commercial Availability and Purity Specifications vs. Deprotected Analog

The target compound is commercially available from multiple reputable suppliers with a specified purity of 98% (Leyan, Product No. 1981723) and 95%+ (CheMenu, Catalog No. CM451656) . In contrast, the deprotected analog, 1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0), is typically supplied at a lower purity of 95% . The Boc-protected form offers the additional advantage of direct compatibility with standard solid-phase peptide synthesis (SPPS) and solution-phase coupling protocols without requiring an additional protection step, reducing synthetic step count and improving overall yield in multi-step syntheses.

Chemical Sourcing Procurement Building Block Supply

Optimal Application Scenarios for Procuring 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid (2230798-93-1)


Synthesis of Fluorinated Peptidomimetics with Enhanced Membrane Permeability

The target compound's predicted LogP of 2.79, which is approximately 0.5 units higher than its non-fluorinated analog, makes it a superior choice for constructing peptide-derived probes or inhibitors where passive membrane permeability is a design goal. The Boc-protected amine allows for direct incorporation into solid-phase peptide synthesis, while the 4-difluoromethyl group provides a non-exchangeable hydrogen-bond donor capable of interacting with target protein backbone carbonyls. This scenario directly leverages the lipophilicity differentiation established in Section 3, Evidence Item 2.

Lead Optimization Programs Targeting Metabolic Soft Spots in Cyclohexane-Containing Scaffolds

Incorporation of this fluorinated building block into a lead series can address metabolic liabilities identified in non-fluorinated cyclohexane analogs. As established in Section 3, Evidence Item 4, class-level data demonstrate that gem-difluorination of cycloalkane scaffolds does not compromise metabolic stability and may offer slight improvements. This building block is therefore strategically suited for late-stage lead optimization where replacing a non-fluorinated cyclohexane amino acid residue is required to improve in vitro microsomal stability or reduce clearance in vivo.

Design of Conformationally Constrained Bioactive Peptides Resistant to Proteolysis

The α,α-disubstituted quaternary carbon center of this compound imposes significant conformational restriction on peptide backbones, a structural feature that can enhance resistance to protease-mediated degradation. As described in Section 3, Evidence Item 5, this makes the target compound an ideal building block for designing stapled peptides, cyclic peptides, or foldamer-based inhibitors where extended half-life is a critical parameter. The difluoromethyl substituent further provides a spectroscopic handle (¹⁹F NMR) for conformational and binding studies.

Solid-Phase Synthesis of Fluorinated Cyclohexane Amino Acid Libraries for SAR Exploration

The ready-to-use Boc protection and commercial availability at 98% purity (Section 3, Evidence Item 6) make this compound an efficient input for parallel library synthesis. Medicinal chemistry groups can use this building block as a core scaffold for generating diverse analogs through amide bond formation at the carboxylic acid, followed by Boc deprotection and further derivatization of the free amine. This workflow is incompatible with the deprotected analog without additional synthetic steps, positioning the target compound as the more operationally efficient choice for library production.

Quote Request

Request a Quote for 1-((tert-Butoxycarbonyl)amino)-4-(difluoromethyl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.